molecular formula C14H11N3OS B2499383 3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 443671-62-3

3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No. B2499383
CAS RN: 443671-62-3
M. Wt: 269.32
InChI Key: FEDNXGYKZBQYBN-UHFFFAOYSA-N
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Description

The compound 3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxo-dihydropyridopyrimidinones. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that can be optimized into one-pot procedures. For instance, a one-pot synthesis approach has been reported for the structurally similar compound 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, which was characterized using various spectroscopic methods and single-crystal X-ray diffraction . Similarly, the synthesis of 2,3,5,6,7,8-hexahydro-3-amino-2-thioxo benzothieno[2,3-d]pyrimidin-4(1H)-one and its derivatives has been achieved from ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate . These methods could potentially be adapted for the synthesis of 3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray structural analysis. For example, the structure of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one was established through this method . The molecular geometry of these compounds can be optimized using computational methods such as density functional theory (DFT), which provides insights into the geometric parameters, vibrational wavenumbers, and chemical shifts .

Chemical Reactions Analysis

Heterocyclic compounds like 3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the reaction of 2,3,5,6,7,8-hexahydro-3-amino-2-thioxo benzothieno[2,3-d]pyrimidin-4(1H)-one with hydrazonoyl halides has been explored to synthesize polyheterocycles . Additionally, the synthesis of thieno[3,2-d]pyrimidin-4-ones and their alkylation has been reported, which could be relevant for functional group transformations on the pyrimidinone ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the diastereoselective synthesis of related compounds has been studied, which affects the physical properties such as solubility and melting point . The catalytic four-component reaction has been used to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones, which is a green approach that highlights the importance of reaction conditions on the yield and purity of these compounds .

Scientific Research Applications

Antitumor Activity

  • Compounds derived from pyrido[2,3-d]pyrimidin-4(1H)-one have shown significant antitumor activity. For instance, derivatives synthesized as potential inhibitors of dihydrofolate reductase and thymidylate synthase have demonstrated potent antitumor properties against various human tumor cell lines, highlighting the pyrrolo[2,3-d]pyrimidine scaffold's effectiveness in tumor inhibition (Gangjee et al., 2005). Similarly, another study reported the synthesis of benzo[6″,7″]cyclohepta[1″,2″:4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones with potent antitumor activity against liver and breast cancer cell lines (Edrees & Farghaly, 2017).

Antimicrobial Activity

  • Novel 3-(2-(ethylthio)-6-phenyl-3,4-dihydropyrimidin-4-yl)-4H-benzo[h]chromen-4-one derivatives synthesized from 3-(6-Substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-4H-benzo[h]chromen-4-one demonstrated moderate to good antibacterial properties against various gram-positive and gram-negative bacterial species (Lal et al., 2018).

Anti-inflammatory and Analgesic Activities

  • Research into the anti-inflammatory and analgesic properties of 4-phenyl-2-thioxo-benzo[4,5]thieno[2,3-d]pyrimidines revealed potential therapeutic applications for the treatment of neoplasms, showcasing the structural versatility of pyrimidine derivatives in addressing inflammation and pain (Vega et al., 1991).

Antioxidant Properties

  • Pyrimidine derivatives have also been explored for their antioxidant capabilities. For instance, new 5-benzoyl-4-(4-(methylthio)phenyl)-6-phenyl-1,2,3,4-tetrahydro-2-thioxo pyrimidine derivatives showed promising results in scavenging free radicals, indicating their potential as antioxidant agents (Akbas et al., 2018).

Anti-ulcer Activity

  • The anti-ulcer activity of dihydropyrimidines has been documented, with certain derivatives showing significant activity compared to control groups. This suggests the potential of these compounds in the development of new therapeutic agents for ulcer treatment (Rana et al., 2011).

properties

IUPAC Name

3-benzyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-13-11-7-4-8-15-12(11)16-14(19)17(13)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDNXGYKZBQYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(NC2=S)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

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